1-(2-Amino-3-methoxyphenyl)ethanone

Vue d'ensemble

Description

The compound 1-(2-Amino-3-methoxyphenyl)ethanone is a chemical entity that can be used as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure provides a versatile framework for chemical modifications and the formation of complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of azetidinone rings with methoxy and methylthio substituents . Although the compound , 1-(2-Amino-3-methoxyphenyl)ethanone, is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by considering the functional groups and the reactivity of the phenyl ethanone core.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the structure of similar compounds, such as (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone and its isomer . These studies provide insights into the molecular geometry and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of 1-(2-Amino-3-methoxyphenyl)ethanone. The molecular structure of related compounds has also been optimized using density functional theory (DFT), which could be applied to 1-(2-Amino-3-methoxyphenyl)ethanone to predict its geometry and electronic properties .

Chemical Reactions Analysis

The reactivity of the phenyl ethanone core is highlighted by its ability to undergo condensation reactions, as shown in the synthesis of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one from 1-(2,4-dihydroxyphenyl)ethanone . This suggests that 1-(2-Amino-3-methoxyphenyl)ethanone could similarly participate in condensation reactions, potentially leading to the formation of heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, depending on the choice of binucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2-Amino-3-methoxyphenyl)ethanone have been studied using various techniques. The influence of solvent polarity on the energetic behavior of these compounds has been examined, indicating that the total energies decrease with increasing solvent polarity . This information could be extrapolated to predict the solubility and reactivity of 1-(2-Amino-3-methoxyphenyl)ethanone in different solvents. Additionally, the molecular electrostatic potentials (MEPs) of similar compounds have been calculated, which could inform the understanding of the reactivity and intermolecular interactions of 1-(2-Amino-3-methoxyphenyl)ethanone .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-(2-Amino-3-methoxyphenyl)ethanone has been used in the synthesis of novel compounds with potential antimicrobial activities. For instance, Puthran et al. (2019) synthesized novel Schiff bases using this compound, which showed significant antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h (Puthran et al., 2019). Similarly, Nagamani et al. (2018) synthesized novel propan-1-ones from 1-(2-hydroxy-4-methoxyphenyl)ethanone, which exhibited antimicrobial activity (Nagamani et al., 2018).

Antioxidant and Anticancer Activity

This compound is also a precursor in synthesizing derivatives with antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide that showed higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, 1-(2-Amino-3-methoxyphenyl)ethanone has been used as a starting material or intermediate. Kesternich et al. (2010) described the crystal structure of a compound derived from it, indicating its role in the formation of complex structures (Kesternich et al., 2010).

Application in Rheumatoid Arthritis Treatment

An interesting application is in the treatment of rheumatoid arthritis. Lafeber et al. (1999) found that apocynin, a derivative of 1-(2-hydroxy-4-methoxyphenyl)ethanone, can reduce inflammation-induced cartilage destruction in rheumatoid arthritis, highlighting its potential therapeutic application (Lafeber et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-amino-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVYWYRETWKHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546814 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-3-methoxyphenyl)ethanone | |

CAS RN |

42465-54-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

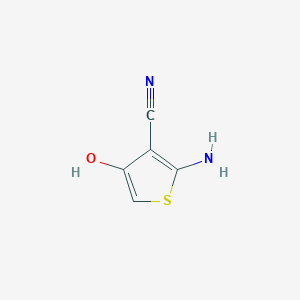

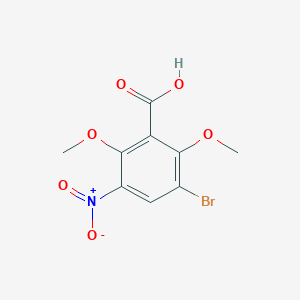

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)